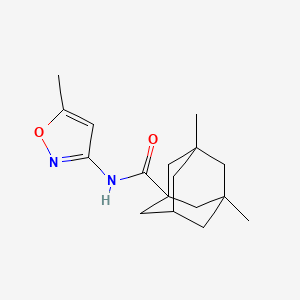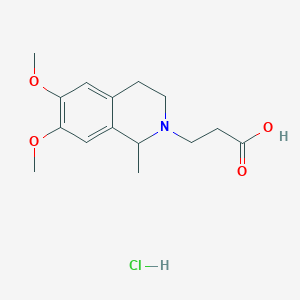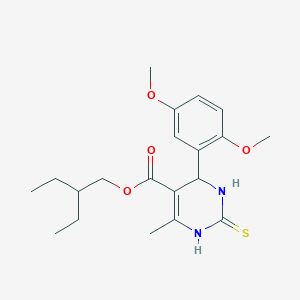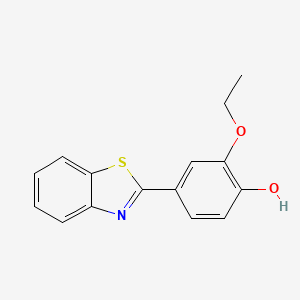
3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide is a synthetic compound that features a unique structure combining an adamantane core with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cycloaddition reaction involving a nitrile oxide and an alkyne, catalyzed by copper(I) or ruthenium(II) compounds.
Attachment of the adamantane core: The adamantane moiety is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the oxazole intermediate.
Formation of the carboxamide group: The final step involves the reaction of the oxazole-adamantane intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated adamantane derivatives with nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted adamantane derivatives.
Applications De Recherche Scientifique
3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound also features an oxazole ring but differs in its substitution pattern and overall structure.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with a similar oxazole ring but with different functional groups and applications.
Uniqueness
3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide is unique due to its combination of an adamantane core and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields .
Propriétés
IUPAC Name |
3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-4-13(19-21-11)18-14(20)17-7-12-5-15(2,9-17)8-16(3,6-12)10-17/h4,12H,5-10H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHVTTSNAVPQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4907511.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4907512.png)
methyl]glycinate](/img/structure/B4907513.png)
![3-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B4907526.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4907527.png)


![(5E)-1-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4907553.png)
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B4907568.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4907572.png)
![1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4907582.png)

![methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4907600.png)

